molecular formula C22H19ClN2O3S B11607328 2-Chloro-6-ethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

2-Chloro-6-ethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B11607328
M. Wt: 426.9 g/mol
InChI Key: WFJJQGIPNNPAOO-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with a molecular formula of C22H19ClN2O3S . This compound is characterized by its unique structure, which includes a chloro-substituted phenol, an ethoxy group, and a thienyl-substituted pyrazolo-benzoxazine ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-ethoxy-4-acetylpyridine . This intermediate is then reacted with thiophene-2-carboxaldehyde to form 2-chloro-6-ethoxy-4-β-(2-thienyl)acryloylpyridine . Subsequent reactions with various reagents, such as malononitrile and piperidine, lead to the formation of the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are subjects of ongoing research, but its effects are likely mediated through interactions with proteins involved in neurological processes .

Comparison with Similar Compounds

Similar compounds to 2-chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol include other chloro-substituted phenols and thienyl-substituted pyrazolo-benzoxazines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, derivatives with different substituents on the phenol or pyrazolo-benzoxazine rings may exhibit varying degrees of potency and selectivity in biological assays .

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

2-chloro-6-ethoxy-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C22H19ClN2O3S/c1-2-27-19-11-13(10-15(23)21(19)26)22-25-17(14-6-3-4-7-18(14)28-22)12-16(24-25)20-8-5-9-29-20/h3-11,17,22,26H,2,12H2,1H3

InChI Key

WFJJQGIPNNPAOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)Cl)O

Origin of Product

United States

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